3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO4S It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, sulfonyl, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the bromination and chlorosulfonation of 2-hydroxybenzoic acid (salicylic acid). The process can be summarized as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or alcohol derivatives.
Scientific Research Applications
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its interaction with molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The specific pathways involved can vary based on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chlorobenzoic acid: Similar structure but lacks the sulfonyl and hydroxyl groups.
5-Bromo-2-chlorobenzoic acid: Similar structure but with different positioning of the bromine and chlorine atoms.
3-Bromo-5-iodobenzoic acid: Similar structure but with iodine instead of chlorine.
Uniqueness
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the combination of bromine, chlorine, sulfonyl, and hydroxyl groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H4BrClO5S |
---|---|
Molecular Weight |
315.53 g/mol |
IUPAC Name |
3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
SOAPDIPUNKYLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.